molecular formula C8H14O3 B1374160 2-Methoxy-1-(oxan-4-yl)ethan-1-one CAS No. 1338948-04-1

2-Methoxy-1-(oxan-4-yl)ethan-1-one

Cat. No.: B1374160
CAS No.: 1338948-04-1
M. Wt: 158.19 g/mol
InChI Key: YUPGISRNEYYNMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(oxan-4-yl)ethan-1-one typically involves the reaction of 4-hydroxy-2-methoxyacetophenone with tetrahydropyran under acidic conditions . The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration . Continuous flow reactors are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(oxan-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Methoxy-1-(oxan-4-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(oxan-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-(oxan-4-yl)ethan-1-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and ketone groups make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

2-methoxy-1-(oxan-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-10-6-8(9)7-2-4-11-5-3-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPGISRNEYYNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338948-04-1
Record name 2-methoxy-1-(oxan-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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